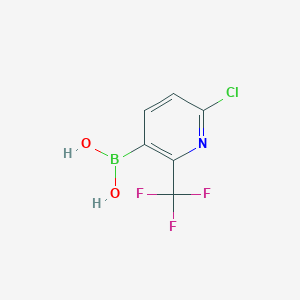

6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

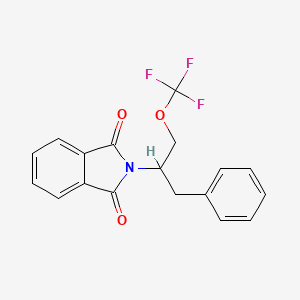

The molecular structure of 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine is characterized by the presence of chlorine, iodine, and pentafluoroethyl groups attached to a pyridine ring. The exact structural details are not provided in the retrieved sources.Chemical Reactions Analysis

While the specific chemical reactions involving 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine are not detailed in the retrieved sources, trifluoromethylpyridines, a related group of compounds, have been used extensively in the agrochemical and pharmaceutical industries . They are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine is a liquid at room temperature . It has a molecular weight of 357.44 g/mol. Further physical and chemical properties are not specified in the retrieved sources.Aplicaciones Científicas De Investigación

Chemical and Structural Characterization

6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine serves as a foundational compound in various scientific research domains, primarily focusing on chemical and structural characterization. It is closely related to other chloro-, bromo-, and iodo-(trifluoromethyl)pyridines, which have been extensively studied for their reactivity and potential applications in developing novel chemical entities. One study characterized 2-Chloro-6-(trifluoromethyl)pyridine through spectroscopic methods such as FT-IR, NMR, and DFT calculations to understand its structural parameters, vibrational frequencies, and electronic properties, potentially reflecting the analytical methodologies applicable to similar compounds like 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine (Evecen et al., 2017).

Synthetic Applications and Functionalization

The compound also plays a critical role in synthetic chemistry, where its functionalization can lead to diverse organic syntheses. For instance, efforts to develop regioexhaustive functionalization strategies for chloro-, bromo-, and iodo-(trifluoromethyl)pyridines demonstrate the compound's versatility in creating novel carboxylic acids and intermediates for further chemical transformations. Such approaches underscore the synthetic utility of halogenated pyridines in constructing complex molecules with potential applications in material science, pharmaceuticals, and agrochemicals (Cottet et al., 2004).

Photocatalytic Activities

Additionally, the compound's derivatives have been explored for their photocatalytic activities, particularly in the context of sustainable chemical processes. Complexes involving similar pyridine structures have been synthesized and evaluated for their ability to catalyze water reduction, highlighting the potential of 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine derivatives in renewable energy and environmental remediation applications. Such research paves the way for the development of efficient and environmentally friendly catalytic systems based on pyridine derivatives (Bachmann et al., 2013).

Propiedades

IUPAC Name |

6-chloro-2-iodo-3-(1,1,2,2,2-pentafluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5IN/c8-4-2-1-3(5(14)15-4)6(9,10)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHNBQBOIXDNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(C(F)(F)F)(F)F)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-iodo-3-pentafluoroethylpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)

![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)